amine hydrochloride CAS No. 2097962-82-6](/img/structure/B1485344.png)
[2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethyl](methyl)amine hydrochloride
Übersicht
Beschreibung
“2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride” is a chemical compound with the empirical formula C10H14ClN . It is a solid substance . This compound is an intermediate used to prepare N-methyl-N-(2-propynyl)-1-indanamine, a potent monoamine oxidase inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.CNC1Cc2ccccc2C1 . This indicates that the compound contains a chlorine atom, a nitrogen atom, and a cyclic structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 183.68 and its melting point is 245-247 °C . It is soluble in DMSO and methanol to some extent .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its potential in combating microbial infections. Derivatives of 2,3-dihydro-1H-inden-1-one, which is structurally related to the compound , have shown promising antibacterial and antifungal properties . These derivatives have been synthesized using methods like grinding, stirring, and ultrasound irradiation, and tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal agents like Aspergillus niger and Candida albicans . The presence of the fluorine atom in the molecule could enhance these antimicrobial properties, making it a candidate for developing new antibiotics.
Antifungal Studies
In addition to its antibacterial properties, the compound’s antifungal potential is noteworthy. The related inden-1-one derivatives have been effective against fungal pathogens, which suggests that 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could be developed into antifungal agents . This application is particularly relevant given the rising concern over fungal resistance to existing medications.
Computational Chemistry Applications
The compound’s structure allows for computational studies, such as density functional theory (DFT) analyses, to predict its reactivity and interaction with biological targets . Computational investigations can provide insights into the compound’s molecular properties, such as bond lengths, angles, and molecular orbitals, which are crucial for understanding its biological activity.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds play a significant role in medicinal chemistry. The synthesis of imidazole-containing compounds, which share a similar heterocyclic structure with the compound , has shown a wide range of biological activities . Therefore, 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could serve as a precursor or intermediate in the synthesis of various biologically active heterocyclic molecules.
Anti-inflammatory Potential
Indazole, another heterocyclic compound, has demonstrated significant anti-inflammatory properties . Given the structural similarities, 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could be explored for its anti-inflammatory applications, potentially leading to the development of new anti-inflammatory drugs.
Anticancer Research
Compounds containing the inden-1-one moiety have been associated with anticancer activities . The fluorinated chalcone motifs derived from inden-1-one have been investigated for their potential to inhibit cancer cell growth. This suggests that 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could be a valuable compound in the design of new anticancer agents.
Anti-HIV Research
Indole derivatives, which are structurally related to our compound of interest, have been studied for their anti-HIV properties . Molecular docking studies of these derivatives have shown potential in inhibiting HIV-1, indicating that 2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride could also be researched for its efficacy against HIV.
Zukünftige Richtungen
The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . Therefore, future research could focus on exploring these potential pharmacological properties and developing new synthesis methods.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-14-8-12(13)11-6-9-4-2-3-5-10(9)7-11;/h2-5,11-12,14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTGTWYASLTRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1CC2=CC=CC=C2C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



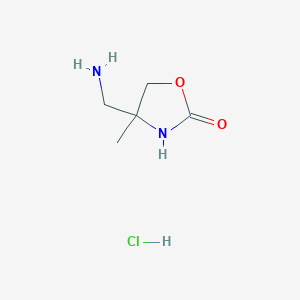
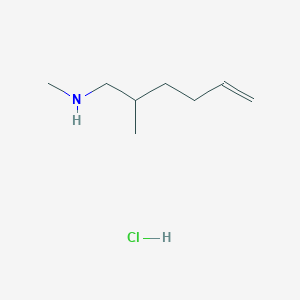
![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)
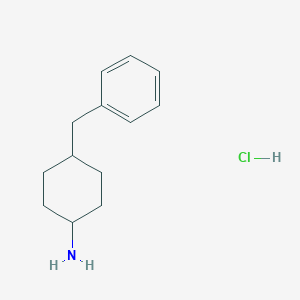
![3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485268.png)
![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)
![2-Oxaspiro[4.4]nonan-6-one](/img/structure/B1485272.png)
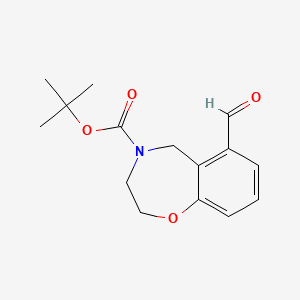
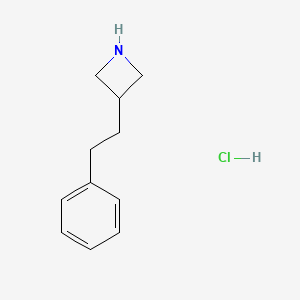

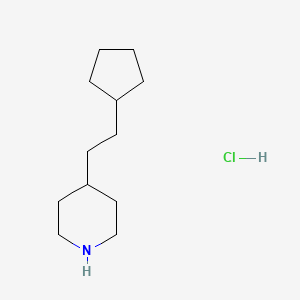
![1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1485279.png)
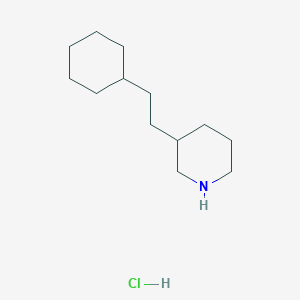
![4-(1-Piperidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485284.png)